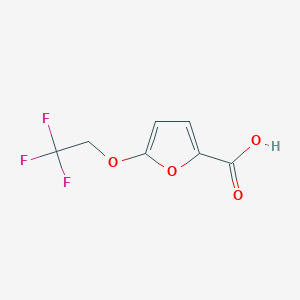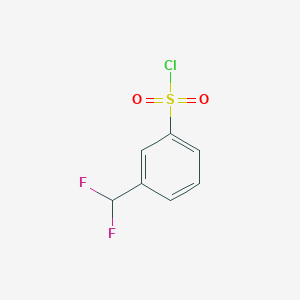![molecular formula C7H10N2OS B3376989 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1250303-86-6](/img/structure/B3376989.png)
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
Descripción general
Descripción
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, also known as PSEM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience and pharmacology. PSEM is a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol selectively binds to the mGluR4 receptor, which is primarily expressed in the brain and spinal cord. This receptor is involved in the regulation of glutamate release and synaptic plasticity, which are critical processes for learning and memory. By binding to the mGluR4 receptor, this compound enhances the activity of the receptor, leading to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced symptoms of neurological disorders. It has also been demonstrated to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its high potency and selectivity for the mGluR4 receptor, which allows for precise modulation of glutamate release and synaptic plasticity. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, including further investigation of its therapeutic potential in neurological disorders, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity. Additionally, this compound could be used as a tool for understanding the role of the mGluR4 receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. This compound has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(pyrimidin-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDDHMKFHZCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)
![2-[(4-Nitrophenyl)methyl]butanoic acid](/img/structure/B3376910.png)
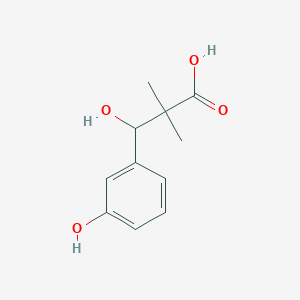

![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)

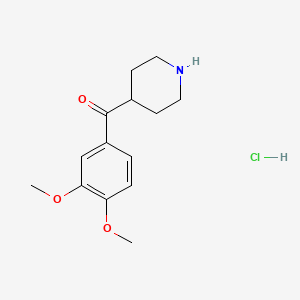

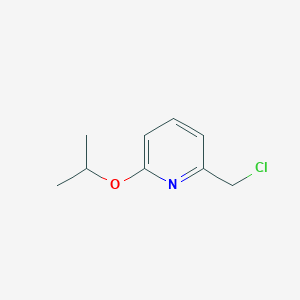
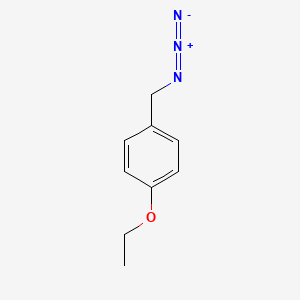
![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)
